3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyridopyrimidine class of heterocycles, characterized by fused pyridine and pyrimidine rings. The structure features a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and a 3-fluorobenzyl substituent at position 1 (Figure 1). Pyridopyrimidines are pharmacologically significant due to their resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
CAS No. |
921775-50-0 |
|---|---|
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-17-5-2-8-24-20(17)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
NBZOJAQZBCGVNT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.4 g/mol. The structural features include a pyrido[3,2-d]pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a fluorobenzyl group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not specified |
Anticancer Activity
Recent studies have indicated that pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds in this class have shown inhibition against various cancer cell lines through the targeting of specific kinases involved in tumor growth.
Case Study: EGFR Kinase Inhibition
In a study assessing the biological activity of related compounds, one derivative demonstrated an IC50 value of 13 nM against the EGFR L858R/T790M mutant kinase. This suggests that modifications to the acrylamide side chain can enhance the activity of these compounds significantly .
Antimicrobial Properties
The compound's structural components may also contribute to antimicrobial activity. Compounds with similar motifs have been investigated for their ability to inhibit bacterial growth and could be promising candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the pyrido[3,2-d]pyrimidine scaffold can lead to increased potency against targeted biological pathways. For example:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and binding affinity to target proteins.
- Benzo[d][1,3]dioxole Moiety : This group may facilitate interactions with DNA or RNA structures, potentially leading to disruption of nucleic acid synthesis .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 13 nM (EGFR) | |
| Antimicrobial | Inhibition observed | |
| Kinase Inhibition | Enhanced potency |
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors involved in cancer proliferation and survival. By targeting specific kinases such as EGFR, it disrupts signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Pyridopyrimidine derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Key analogs include:
Table 1: Structural and Electronic Properties of Selected Pyridopyrimidine Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Fluorine) : The 3-fluorobenzyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, similar to the trifluorophenyl substituent in compound 2o, which showed herbicidal activity via PPO inhibition . Fluorine’s electronegativity also improves metabolic stability and membrane permeability.
- Benzo[d][1,3]dioxol-5-ylmethyl Group: This substituent, present in the target compound and analogs like 6-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione , may confer selectivity for adenosine-binding enzymes due to its fused dioxole ring, mimicking purine motifs.
- Hydroxy/Methoxy Groups : Derivatives like 6a and 3-(4-methoxyphenylmethyl) analogs exhibit moderate HOMO-LUMO gaps (3.93 eV for 6a), suggesting redox activity relevant to kinase inhibition.
Physicochemical Properties
- Melting Points : The 4-methoxyphenylmethyl analog (328–330°C) and 1,3-dimethyl derivative (246°C) highlight how bulky aromatic substituents increase melting points compared to smaller alkyl groups.
- HOMO-LUMO Gaps : Compounds with electron-donating groups (e.g., 6a: 3.93 eV) exhibit narrower gaps than those with electron-withdrawing substituents, influencing charge-transfer interactions in biological systems .
Research Findings and Mechanistic Insights
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines like 6a–d inhibit CDKs and DHFR via π-π stacking and hydrogen bonding with active-site residues . The target compound’s benzo[d][1,3]dioxol group may similarly interact with FAD cofactors in enzymes.
- Herbicidal Activity : Compound 2o inhibits Nicotiana tabacum PPO through π-π interactions with FAD and hydrogen bonds with Arg98/Thr176 . The 3-fluorobenzyl group in the target compound could mimic these interactions.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to those for 6a–d, involving condensation of substituted benzylamines with pyridopyrimidine precursors .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including alkylation of pyridopyrimidine cores with substituted benzyl halides. For example, alkylation steps may use benzyl chlorides or chloroacetamides in solvents like DMF with potassium carbonate as a base to promote coupling . Optimization requires precise control of temperature, solvent polarity, and stoichiometry to maximize yield and purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability during process development .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Structural confirmation relies on H and C NMR for functional group identification, FT-IR for vibrational mode analysis, and single-crystal X-ray diffraction for absolute configuration determination. UV-Vis spectroscopy can validate electronic transitions, while mass spectrometry confirms molecular weight .
Q. How can researchers assess the compound's thermal stability and solubility for formulation studies?
Thermal stability is evaluated via TGA (decomposition temperature) and DSC (melting point and phase transitions). Solubility profiles are determined in polar (e.g., DMSO) and non-polar solvents, with HPLC used to monitor degradation under stress conditions (e.g., pH variations) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
DFT/B3LYP calculations with a 6-311+G(d,p) basis set predict HOMO-LUMO energy gaps (3.91–4.10 eV), which correlate with charge-transfer interactions and chemical reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies . Time-dependent DFT (TD-DFT) further validates experimental UV-Vis spectra by simulating electronic excitations .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., bacterial strain variability) or impurities. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and purity assessment via HPLC-MS are essential. Dose-response curves and positive controls (e.g., ciprofloxacin) help contextualize potency .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
SAR studies should systematically vary substituents on the benzodioxole and fluorobenzyl groups. For example:
- Replace the 3-fluorobenzyl group with chloro or methoxy analogs to assess halogen/electron effects.
- Modify the benzodioxole moiety with methyl or nitro groups to probe steric and electronic impacts. Biological testing against target enzymes (e.g., kinase inhibition assays) and cytotoxicity screening (e.g., MTT on HEK293 cells) quantify selectivity and therapeutic windows .
Q. What methodologies optimize regioselectivity in pyridopyrimidine alkylation reactions?
Regioselectivity is controlled by steric and electronic factors. Computational modeling (e.g., molecular docking) predicts preferred alkylation sites. Experimental validation uses bulky directing groups (e.g., tert-butyl) or catalysts (e.g., Pd-mediated cross-coupling) to steer reactions toward desired isomers .
Q. How do electronic properties influence binding affinity to biological targets?
HOMO-LUMO gaps (ΔE) correlate with redox activity and interaction strength with biomolecular targets (e.g., DNA intercalation). Lower ΔE values (e.g., 3.91 eV) suggest higher reactivity, which can be validated via fluorescence quenching assays with DNA or protein targets .
Methodological Notes
- Data Interpretation : Conflicting spectral data (e.g., NMR shifts) may arise from solvent effects or tautomerism. Use deuterated solvents and variable-temperature NMR to resolve ambiguities .
- Benchmarking : Compare synthetic yields and purity with literature analogs (e.g., 5-methylthieno[2,3-d]pyrimidine derivatives) to identify process improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
